Magnesium hexafluorosilicate
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium;hexafluorosilicon(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWUJAAIUAAHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6MgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17084-08-1 (Parent) | |
| Record name | Magnesium hexafluorosilicate | |
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DSSTOX Substance ID |
DTXSID70884950 | |
| Record name | Magnesium hexafluorosilicate | |
| Source | EPA DSSTox | |
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Molecular Weight |
166.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |
| Record name | MAGNESIUM FLUOROSILICATE | |
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| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |
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| Record name | Magnesium hexafluorosilicate | |
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CAS No. |
16949-65-8 | |
| Record name | MAGNESIUM FLUOROSILICATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Magnesium fluorosilicate | |
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| Record name | Magnesium hexafluorosilicate | |
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| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |
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| Record name | Magnesium hexafluorosilicate | |
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| Record name | Magnesium hexafluorosilicate | |
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| Record name | MAGNESIUM HEXAFLUOROSILICATE | |
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Synthetic Methodologies and Preparative Routes for Magnesium Hexafluorosilicate
The primary industrial synthesis of magnesium hexafluorosilicate (B96646) relies on the reaction of magnesium-containing compounds with hexafluorosilicic acid. wikipedia.orgatamanchemicals.com This acid is often sourced as a by-product from the phosphate (B84403) fertilizer industry, making its use in this synthesis an effective example of industrial waste valorization. frontiersin.org
The most common method is the neutralization process, which involves several controlled steps to ensure the purity and yield of the final product. chembk.compleiades.online The process begins with preparing a hexafluorosilicic acid solution, typically at a concentration of 20-22°Bé. chembk.com This solution is then carefully neutralized by the gradual addition of a magnesium source, such as magnesite (magnesium carbonate) powder or magnesium oxide, until the pH of the solution reaches approximately 3 to 4. chembk.com
Following neutralization, the solution undergoes filtration to remove any insoluble impurities. frontiersin.org The purified magnesium hexafluorosilicate solution is then concentrated through evaporation, often under vacuum at temperatures between 60-70°C. The concentrated solution is subsequently cooled to around 20°C to induce crystallization of this compound hexahydrate (MgSiF₆·6H₂O). The resulting crystals are separated from the mother liquor by centrifugation and then dried at a controlled temperature, typically around 80°C, to prevent decomposition which occurs at temperatures above 120°C. chembk.com
A general representation of the reaction using magnesium oxide is: MgO + H₂SiF₆ → MgSiF₆ + H₂O
Another described method involves the reaction of magnesium compounds with hydrofluoric acid in the presence of silicon dioxide. wikipedia.orgatamanchemicals.com The chemical equation for this reaction is: MgO + SiO₂ + 6 HF → Mg[SiF₆] + 3 H₂O wikipedia.org
Below is a data table summarizing the key parameters of the neutralization method.
Table 1: Key Parameters for the Synthesis of this compound via Neutralization
| Parameter | Description | Typical Values/Conditions | Source(s) |
|---|---|---|---|
| Primary Reactants | Magnesium source and acid | Magnesium Oxide (MgO) or Magnesium Carbonate (MgCO₃); Hexafluorosilicic Acid (H₂SiF₆) | chembk.compleiades.online |
| Neutralization pH | The target pH for the reaction mixture to precipitate impurities. | 3.0 - 4.0 | chembk.com |
| Evaporation Temp. | Temperature for concentrating the filtered solution. | 60 - 70°C (under vacuum) | |
| Crystallization Temp. | Temperature for cooling the concentrated solution to form crystals. | ~20°C |
| Drying Temperature | Final drying temperature for the centrifuged crystals. | ~80°C | |
By Product Formation and Sustainable Management Strategies in Synthesis
The synthesis of magnesium hexafluorosilicate (B96646) is closely linked with sustainable industrial practices, primarily through its use of hexafluorosilicic acid, a major by-product from the production of phosphate (B84403) fertilizers. frontiersin.org This approach transforms a potential environmental pollutant into a valuable raw material, aligning with the principles of a circular economy. marketresearchintellect.comresearchgate.net
During the synthesis process itself, the primary by-products are generally impurities that are present in the raw materials, such as sulfates from the acid. The management of these impurities is critical for the purity of the final product. The neutralization step, where the pH is adjusted to 3-4, helps in the precipitation of many of these impurities, which are then removed through filtration.
In some process variations, the synthesis pathway can be designed to create other usable products. For example, a process reported by Do-Fluoride New Materials Co., Ltd. involves the reaction of magnesium oxide with a fluorosilicate solution to form magnesium hexafluorosilicate. frontiersin.org This is subsequently dried and decomposed to produce magnesium fluoride (B91410) (MgF₂) and silicon tetrafluoride (SiF₄) gas. frontiersin.org The silicon tetrafluoride can be absorbed in water to be recycled back into the process. frontiersin.org The magnesium fluoride is then reacted with concentrated sulfuric acid to produce high-purity hydrogen fluoride and magnesium sulfate (B86663), a valuable by-product. frontiersin.org This integrated approach minimizes waste and maximizes resource utilization.
Sustainable management strategies in the context of this compound production emphasize:
Waste Valorization: The primary strategy is the consumption of hexafluorosilicic acid from other industries. frontiersin.orgresearchgate.net
Process Optimization: Controlling parameters like temperature and pH to maximize yield and minimize energy consumption and waste generation. pleiades.online
By-product Recycling: Designing processes where by-products, such as silicon tetrafluoride, can be captured and reused within the manufacturing loop. frontiersin.org
The table below outlines potential by-products and their management.
Table 2: By-products and Sustainable Management in this compound Synthesis
| By-product / Impurity | Origin / Formation Stage | Management or Valorization Strategy | Source(s) |
|---|---|---|---|
| Sulfate Compounds | Impurities within the raw hexafluorosilicic acid. | Precipitation during neutralization and removal via filtration. | |
| Silicon Tetrafluoride (SiF₄) | Thermal decomposition of this compound at high temperatures. | Absorption in water for recycling to produce hexafluorosilicic acid. | frontiersin.org |
| Magnesium Sulfate (MgSO₄) | Reaction of the intermediate magnesium fluoride with sulfuric acid in an alternative production route for hydrogen fluoride. | Recovered and sold as a separate, high-purity chemical product. | frontiersin.org |
Structural Elucidation and Crystallographic Investigations of Magnesium Hexafluorosilicate
Computational Modeling of Crystal Structures and Lattice Dynamics
Density Functional Theory (DFT) for Structural Prediction and Stability Assessment
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems, such as atoms, molecules, and condensed phases. For crystalline solids like magnesium hexafluorosilicate (B96646), DFT calculations can provide deep insights into structural stability, electronic properties, and vibrational modes.
While specific, extensive DFT studies focusing solely on the structural prediction of MgSiF₆·6H₂O are not widely published, the principles can be understood from research on its constituent ions and related hexafluorosilicate compounds. mdpi.com DFT calculations are instrumental in determining the optimized geometry of the [SiF₆]²⁻ and [Mg(H₂O)₆]²⁺ ions, predicting bond lengths, and bond angles that can be compared with experimental data from X-ray diffraction. mdpi.com
Key applications of DFT for assessing the stability of magnesium hexafluorosilicate include:
Calculation of Formation Energy: DFT can be used to calculate the total energy of the crystal. By comparing this energy to the sum of the energies of its constituent elements or simpler compounds, the thermodynamic stability of the crystal lattice can be determined.
Electronic Structure Analysis: Calculations of the electronic band structure and density of states (DOS) reveal the nature of chemical bonding within the crystal. For MgSiF₆·6H₂O, this would confirm the ionic nature of the interaction between the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ complexes and the covalent character of the Si-F and O-H bonds. Studies on related compounds like K₂SiF₆ and Cs₂SiF₆ have shown that Si-F bonds possess a significant degree of covalency. mdpi.com
Vibrational Analysis: DFT can predict the vibrational frequencies corresponding to the normal modes of the crystal lattice, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. This comparison helps to validate the calculated structure and provides a detailed understanding of the lattice dynamics. For instance, the characteristic stretching and bending modes of the [SiF₆]²⁻ octahedra and the water molecules can be precisely assigned.
Pressure-Induced Transformations: DFT allows for the simulation of the effects of high pressure on the crystal structure, predicting potential phase transitions and changes in electronic and elastic properties. mdpi.com This is particularly relevant for understanding the behavior of the material under different environmental conditions.
By applying these computational techniques, a thorough theoretical model of this compound can be constructed, complementing experimental findings and providing predictive power for its behavior and properties.
Molecular Dynamics Simulations for Crystalline Behavior
Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of crystalline materials at an atomic level. This computational method involves solving Newton's equations of motion for a system of interacting atoms and molecules, allowing researchers to track the trajectories of particles over time. For a hydrated salt like this compound hexahydrate, MD simulations can elucidate a range of dynamic phenomena that are not accessible through static structural analysis.
MD simulations of hydrated salts are crucial for understanding the behavior of water molecules within the crystal lattice and the process of dehydration. researchgate.net Simulations can model the orientation and movement of the six water molecules in the [Mg(H₂O)₆]²⁺ cation, the hydrogen bonding network that connects the cations and anions, and how these dynamics change with temperature. researchgate.netnih.gov
Key research findings that can be explored through MD simulations of MgSiF₆·6H₂O include:
Phase Transition Mechanisms: Experimental studies have confirmed that MgSiF₆·6H₂O undergoes structural phase transitions with changes in temperature. iucr.orgtandfonline.comacs.org MD simulations can provide an atomistic picture of these transitions. By simulating the system at different temperatures, one can observe the collective motions of the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ octahedra, such as the rotations that are believed to be the order parameter for the transition to the incommensurate phase. tandfonline.com
Dehydration Processes: MD can be used to simulate the dehydration of MgSiF₆·6H₂O by gradually increasing the temperature of the system. researchgate.net This allows for the study of the step-wise removal of water molecules, the associated changes in the crystal structure, and the energy required for the process. Such simulations are valuable for understanding the material's thermal stability.
Ion Dynamics and Transport: The mobility of the [Mg(H₂O)₆]²⁺ and [SiF₆]²⁻ ions within the lattice can be investigated. Although ionic mobility is low in the solid state, MD can quantify diffusion coefficients and identify potential pathways for ion movement, which becomes more relevant at higher temperatures or near defects in the crystal.
Interaction with Aqueous Solutions: When dissolved, the dynamics of ion solvation can be studied. Ab initio MD simulations have been used to investigate the hydration structure of various ions in solution, providing details on coordination numbers and the structure of solvation shells. nih.gov For MgSiF₆, this would involve modeling the interactions of the Mg²⁺ and [SiF₆]²⁻ ions with surrounding water molecules.
By explicitly modeling the time-dependent behavior of atoms and molecules, MD simulations provide a bridge between the static crystal structure and the macroscopic properties of this compound, offering detailed insights into its dynamic stability and transformations. acs.orgacs.org
Solution Chemistry and Mechanistic Studies of Magnesium Hexafluorosilicate Interactions
Hydrolysis and Dissociation Mechanisms in Aqueous Environments
When dissolved in water, magnesium hexafluorosilicate (B96646) dissociates into magnesium ions (Mg²⁺) and hexafluorosilicate anions (SiF₆²⁻). df-chemicals.com The subsequent hydrolysis and dissociation of the hexafluorosilicate anion are critical to understanding the compound's chemical activity.
Investigation of Hexafluorosilicate Anion Dissociation Pathways
Recent studies utilizing ¹⁹F NMR spectroscopy have been instrumental in reexamining the dissociation of hexafluorosilicate. nih.gov These investigations have sought to identify the presence of any intermediate fluorosilicate species in solution. nih.govdatapdf.com The dissociation is a complex equilibrium, and its understanding is crucial for predicting the chemical behavior of magnesium hexafluorosilicate in various applications.
The primary dissociation pathway in aqueous environments can be summarized by the following equation:
SiF₆²⁻ (aq) + 4H₂O (l) ⇌ Si(OH)₄ (aq) + 6F⁻ (aq) + 4H⁺ (aq)
This equilibrium is dynamic, with the position of the equilibrium being dependent on factors such as pH and the concentration of the various species.
Identification and Characterization of Intermediate Fluorosilicate Species
The existence and nature of intermediate species during the hydrolysis of the hexafluorosilicate anion have been a subject of scientific inquiry. Advanced analytical techniques, particularly ¹⁹F NMR spectroscopy, have provided valuable insights. nih.govresearchgate.net
Studies have shown that under specific conditions, intermediate fluorosilicate species can be detected. For instance, below a pH of 3.5, a single intermediate species, assigned as the pentafluorosilicate anion (SiF₅⁻) or its hydrated form, has been observed. nih.govresearchgate.net However, in the pH range of 3.5 to 5, no intermediate species were observable at low concentrations, even under conditions designed to force their formation. nih.govresearchgate.net At moderate pH values of 4 and 5, the oligomerization of silica (B1680970) can complicate the direct determination of the hexafluorosilicate equilibrium constant. nih.gov
It has been noted that the hydrolysis of hexafluorosilicate can lead to other products, such as Si(OH)₄, which rapidly transforms into colloidal silica. europa.eu The presence of these intermediates and byproducts is critical in various applications, influencing the material properties and reaction kinetics.
Kinetic and Thermodynamic Parameters of Dissolution Processes
The dissolution of this compound is an important aspect of its application, particularly in processes where the rate of reaction is a key factor. While specific kinetic data for this compound dissolution is not extensively detailed in the provided search results, the principles of dissolution kinetics for ionic compounds are applicable.
The process involves the dissociation of the ionic lattice into its constituent ions, Mg²⁺ and SiF₆²⁻. The rate of this process is influenced by temperature, solvent properties, and the presence of other ions in the solution.
Thermodynamic data provides insight into the spontaneity and equilibrium of the dissolution process. A thermodynamic-based model has been developed to predict the precipitation of minerals, including this compound, in wet phosphoric acid processes. cetjournal.it This model utilizes saturation indices to determine whether a mineral is likely to crystallize or dissolve under specific operating conditions. cetjournal.it For instance, negative saturation indices for compounds like calcium hexafluorosilicate suggest that the thermodynamic conditions favor their dissolution. cetjournal.it
| Parameter | Value/Observation | Reference |
| pKd of Hexafluorosilicate | 30.6 (under acidic conditions) | nih.gov |
| Decomposition Temperature | >120 °C | carlroth.com |
| Water Solubility | ~600 g/L at 20 °C | carlroth.com |
| pH of Aqueous Solution | Acidic | atamanchemicals.com |
Interactions with Metal Cations and Complexation Phenomena
The hexafluorosilicate anion can interact with various metal cations, leading to the formation of complex species. These interactions are fundamental to many of its applications, such as in metal surface treatment and the formation of metal-organic frameworks. ontosight.ai
For example, iron(3+) ions can form a complex with hexafluorosilicate anions, with a stoichiometry of 3:2 (iron to hexafluorosilicate), which can exhibit interesting magnetic and catalytic properties. ontosight.ai Similarly, lead(II) can form complexes with hexafluorosilicate, and the resulting structures can involve bridging fluorosilicate anions. rsc.org
The interaction of this compound with calcium ions present in concrete is a key aspect of its hardening and waterproofing properties. df-chemicals.com The reaction leads to the formation of insoluble calcium silicate (B1173343) hydrate (B1144303) and magnesium hydroxide (B78521), which fill the pores in the concrete, enhancing its durability. df-chemicals.comdf-chemicals.com
Recent research has also explored the supramolecular binding of the hexafluorosilicate anion by nanojars, which are self-assembled copper-based structures. nih.govacs.org This highlights the anion's ability to act as a template in the formation of complex molecular architectures. researchgate.net
Surface Chemistry and Interfacial Reaction Dynamics
The surface chemistry of this compound is crucial for its role as a surface treatment agent. When applied to surfaces like concrete or masonry, it penetrates the substrate and initiates chemical reactions. df-chemicals.com
In the context of concrete, the magnesium ions react with calcium hydroxide to form magnesium hydroxide and calcium fluorosilicate, both of which are insoluble and contribute to waterproofing. df-chemicals.com The fluorine atoms in the hexafluorosilicate anion also play a role in creating a hydrophobic surface due to the low surface energy of fluorine. df-chemicals.com
The interfacial reactions are dynamic and depend on the nature of the substrate and the environmental conditions. For instance, in the treatment of old cement-based materials, magnesium fluorosilicate has been shown to immobilize soluble Ca²⁺ ions and harden the surface. researchgate.net The high alkalinity of cement surfaces is beneficial for the rapid reaction and fixation of the fluorosilicate. researchgate.net
Furthermore, the interaction of fluoride-containing species with silica surfaces, such as glass, can lead to the formation of the hexafluorosilicate anion itself, a phenomenon observed during certain chemical reactions in glass vessels. researchgate.net This underscores the importance of considering the reactivity of all components in a system where this compound is present.
Spectroscopic and Advanced Analytical Characterization of Magnesium Hexafluorosilicate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the atomic-level environment of magnesium hexafluorosilicate (B96646). Both solution-state and solid-state NMR techniques provide unique insights into its hydrolysis, structure, and dynamics.
Fluorine-19 (¹⁹F) NMR for Solution-State Hydrolysis Monitoring
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly effective for monitoring the hydrolysis of the hexafluorosilicate anion (SiF₆²⁻) in aqueous solutions. This technique allows for the direct observation and quantification of fluorine-containing species in solution, providing evidence for the dissociation pathway and the presence of any intermediates. fluoridefreepeel.ca
Research has shown that the hydrolysis of SiF₆²⁻ is pH-dependent. In solutions with a pH above 4, the hexafluorosilicate peak is often not observed, indicating significant dissociation. fluoridefreepeel.ca Studies using ¹⁹F NMR have been conducted to search for hydrolysis intermediates. In the pH range of 3.5 to 5, no intermediates were detected at micromolar concentrations. nih.gov However, below a pH of 3.5, a single intermediate species is observed. nih.govresearchgate.net This intermediate is assigned as the pentafluorosilicate hydrate (B1144303), [SiF₅(H₂O)]⁻. researchgate.net
The chemical shifts observed in ¹⁹F NMR are sensitive to the chemical environment, including ionic strength and the presence of other species. fluoridefreepeel.ca The main SiF₆²⁻ anion and its hydrolysis intermediate can be distinguished by their unique chemical shifts. For instance, one study identified a peak for SiF₆²⁻ at -130.5 ppm and a peak for the [SiF₅(H₂O)]⁻ intermediate at -129.5 ppm. researchgate.net The dissociation of hexafluorosilicate eventually leads to the formation of free fluoride (B91410) ions (F⁻ and HF), which also produce distinct signals in the ¹⁹F NMR spectrum. fluoridefreepeel.ca
Table 1: Representative ¹⁹F NMR Chemical Shifts for Hexafluorosilicate and Related Species
| Species | Chemical Shift (ppm) | Conditions/Notes | Source(s) |
| SiF₆²⁻ | -128.2 | Value observed in solutions at high ionic strength. | fluoridefreepeel.ca |
| SiF₆²⁻ | -130.5 | --- | researchgate.net |
| [SiF₅(H₂O)]⁻ | -129.5 | Hydrolysis intermediate detected below pH 3.5. | researchgate.net |
| SiF₆²⁻ | -63.47 | In DMSO-d₆ at 25 °C. | acs.orgnih.gov |
| Encapsulated SiF₆²⁻ | -45.03 to -26.68 | Encapsulated within Cu₃₂ and Cu₂₈ nanojars, respectively. | acs.orgnih.gov |
Solid-State NMR for Structural and Dynamic Insights
Solid-state NMR (ssNMR) provides crucial information about the structure and dynamics of magnesium hexafluorosilicate in its solid form. By analyzing the interactions of atomic nuclei within the crystal lattice, ssNMR can elucidate local environments, internuclear distances, and molecular motions.
Techniques like ¹⁹F and ²⁹Si ssNMR can directly probe the SiF₆²⁻ octahedra. While specific ssNMR studies on this compound are not widely documented, data from related hexafluorosilicate compounds demonstrate the utility of this technique. For example, in studies of ammonium (B1175870) hexafluorosilicate used in zeolite dealumination, ¹⁹F and ²⁷Al solid-state NMR were used to identify and differentiate various aluminum fluoro-complexes formed during the process. acs.org The distinct chemical shifts in both ¹⁹F and ²⁷Al spectra allowed for the characterization of the local environment of the aluminum and fluorine atoms. acs.org
For this compound, ¹⁹F ssNMR would be sensitive to the crystallographic positions of the fluorine atoms and their interactions with neighboring magnesium ions and water molecules in the hydrated form. Similarly, ²⁹Si ssNMR could provide details about the symmetry and electronic environment of the central silicon atom within the SiF₆²⁻ anion. Advanced techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), are employed to obtain high-resolution spectra from solid samples, enabling the study of structural ordering and phase transitions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for analyzing the chemical bonds and lattice structure of this compound. These methods probe the vibrational modes of the SiF₆²⁻ anion and the interactions within the crystal.
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the material, which excites molecular vibrations. For an isolated, octahedral SiF₆²⁻ anion (Oₕ symmetry), two vibrational modes are expected to be IR-active: the asymmetric Si-F stretching vibration (ν₃) and the asymmetric F-Si-F bending vibration (ν₄). spectroscopyonline.com
In the solid state, the crystal environment can influence these vibrations. In various hexafluorosilicate salts, the strong ν₃ band typically appears in the region of 725-745 cm⁻¹. researchgate.netbiointerfaceresearch.comuky.edu The ν₄ bending mode is observed at a lower frequency, generally around 480 cm⁻¹. spectroscopyonline.comuky.edu The presence of water of hydration in this compound hexahydrate (MgSiF₆·6H₂O) will also give rise to characteristic O-H stretching and H-O-H bending vibrations in the FT-IR spectrum. Additionally, FT-IR has been utilized to monitor the chemical changes when magnesium fluorosilicate is used as a surface treatment for cement, where it helps to analyze the formation of new silicate (B1173343) phases. ataman-chemicals.com
Table 2: Typical Infrared (IR) Active Modes for the Hexafluorosilicate (SiF₆²⁻) Anion
| Vibrational Mode | Symmetry (Oₕ) | Wavenumber Range (cm⁻¹) | Description | Source(s) |
| ν₃ | F₁ᵤ | 725 - 741 | Asymmetric Si-F Stretch | spectroscopyonline.comuky.edu |
| ν₄ | F₁ᵤ | ~483 | Asymmetric F-Si-F Bend | spectroscopyonline.comuky.edu |
Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprinting
Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. For a molecule with Oₕ symmetry like the SiF₆²⁻ anion, three Raman-active modes are predicted: the symmetric Si-F stretch (ν₁), the symmetric F-Si-F bend (ν₂), and an asymmetric F-Si-F bend (ν₅). spectroscopyonline.com
These modes provide a molecular fingerprint for the hexafluorosilicate ion. The intense, symmetric ν₁ stretching mode is typically found around 663 cm⁻¹. The ν₂ and ν₅ bending modes appear at lower frequencies, around 477 cm⁻¹ and 408 cm⁻¹, respectively. spectroscopyonline.com The Raman spectrum of polycrystalline Mg(H₂O)₆SiF₆ has been recorded and used for comparative studies with other hexafluorosilicate salts, where it aids in understanding structural similarities and phase transitions. scispace.com The exact positions of the Raman bands can be influenced by the cation and the crystal packing, providing insights into the lattice structure. nih.govresearchgate.net
Table 3: Typical Raman Active Modes for the Hexafluorosilicate (SiF₆²⁻) Anion
| Vibrational Mode | Symmetry (Oₕ) | Wavenumber Range (cm⁻¹) | Description | Source(s) |
| ν₁ | A₁g | ~663 | Symmetric Si-F Stretch | spectroscopyonline.com |
| ν₂ | E₉ | ~477 | Symmetric F-Si-F Bend | spectroscopyonline.com |
| ν₅ | F₂₉ | ~408 | Asymmetric F-Si-F Bend | spectroscopyonline.com |
Microscopic and Elemental Analysis Techniques
To fully characterize this compound, spectroscopic methods are often combined with microscopic and elemental analysis techniques. These provide information on the morphology, crystal structure, and elemental composition of the material.
Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to study the surface topography and morphology of solid materials. nottingham.edu.my For this compound, SEM can reveal the shape and size of its crystals, which are often described as white, needle-like crystals. ataman-chemicals.com This is useful for quality control and for studying the effects of the compound in applications, such as its use as a concrete hardener, where it can be seen to fill pores and alter the surface morphology. ataman-chemicals.com
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM to perform elemental analysis. nottingham.edu.my By analyzing the X-rays emitted from the sample when bombarded by the electron beam, EDX can identify the elements present and their relative abundance. This non-destructive technique is used to confirm the elemental composition of this compound, verifying the presence and ratios of Magnesium (Mg), Silicon (Si), and Fluorine (F). nih.gov It can also be used to map the distribution of these elements across a surface. nottingham.edu.my
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of a material. For this compound hexahydrate, XRD patterns confirm its crystalline nature and can be used to determine its specific crystal system and unit cell parameters. researchgate.netresearchgate.net The compound MgSiF₆·6H₂O has been identified as having a monoclinic crystal structure with space group P2₁/c. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. For this compound hexahydrate, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly important for understanding its thermal stability, decomposition, and phase transitions.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com It is used to determine the thermal stability and decomposition profile of compounds like MgSiF₆·6H₂O.
Studies on the thermal behavior of bivalent metal fluorosilicate hydrates show that the decomposition of MgSiF₆·6H₂O occurs in a single step. cdnsciencepub.com The process involves the loss of the six water molecules (dehydration) followed by the decomposition of the anhydrous salt. The final solid products of the decomposition are the metal fluoride (MgF₂) and gaseous silicon tetrafluoride (SiF₄). cdnsciencepub.com The decomposition is reported to begin at approximately 120°C. atamanchemicals.comataman-chemicals.comnih.gov
Table 3: TGA Data for the Decomposition of this compound Hexahydrate (MgSiF₆·6H₂O)
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Reaction Products | Source |
| Dehydration & Decomposition | 105 - 280 | ~72.2% (Calculated) | MgF₂ (solid), SiF₄ (gas), H₂O (gas) | cdnsciencepub.com |
The temperature range and reaction products are based on thermal analysis studies of metal fluorosilicate hydrates. cdnsciencepub.com The total weight loss corresponds to the evolution of 6H₂O and SiF₄.
Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as both are subjected to the same temperature program. wikipedia.orgamericanelements.com DTA curves reveal thermal events such as phase transitions, melting, crystallization, and decomposition by showing endothermic (heat absorbing) or exothermic (heat releasing) peaks. gradeninstruments.com
For this compound hexahydrate, DTA is used to characterize its decomposition and identify phase transition temperatures. Research has shown a significant endothermic peak associated with the compound's decomposition. cdnsciencepub.com The peak temperature for this event has been recorded at 210°C. This endotherm represents the energy absorbed by the compound to break down its crystal lattice, release the water of hydration, and decompose into magnesium fluoride and silicon tetrafluoride. While this dominant peak relates to decomposition, DTA is also the appropriate technique for identifying any solid-state phase transitions that may occur at lower temperatures before decomposition begins. wikipedia.org
Table 4: DTA Data for this compound Hexahydrate (MgSiF₆·6H₂O)
| Thermal Event | Peak Temperature (°C) | Type of Transition | Source |
| Decomposition | 210 | Endotherm | cdnsciencepub.com |
This data represents the major thermal event observed during the heating of the compound. cdnsciencepub.com
Applications in Advanced Materials Science and Engineering: Research Perspectives
Cementitious and Construction Materials Research
In the realm of construction materials, magnesium hexafluorosilicate (B96646) is investigated for its ability to improve the key properties of concrete and other cement-based products. Research focuses on its chemical interactions within the cement matrix to enhance strength, water resistance, and durability.
Magnesium hexafluorosilicate serves as a chemical hardener and curing accelerator for concrete. bestfluoride.com Its primary mechanism involves a chemical reaction with the components of the cement paste. When applied to concrete, it reacts with free calcium ions (Ca²⁺), particularly from calcium hydroxide (B78521) (Ca(OH)₂), a byproduct of Portland cement hydration. df-chemicals.comdf-chemicals.com This reaction leads to the formation of more robust and less soluble compounds, such as calcium silicate (B1173343) hydrate (B1144303) (CSH) and calcium fluorosilicate. df-chemicals.comdf-chemicals.com
Table 1: Effects of this compound on Concrete Properties
| Property | Mechanism of Action | Resulting Enhancement |
|---|---|---|
| Hardness | Reaction with calcium ions to form robust crystalline structures. df-chemicals.com | Increased surface hardness and abrasion resistance. df-chemicals.com |
| Strength | Densification of the concrete matrix by filling pores. df-chemicals.com | Improved compressive and flexural strength. bestfluoride.com |
| Curing | Acts as a curing accelerator. fengyuangroup.com | Facilitates the hydration process of cement. |
This compound is widely recognized as an effective waterproofing agent for porous construction materials like concrete. df-chemicals.com Its efficacy stems from a multi-faceted approach involving physical and chemical processes.
Upon application, the water-soluble compound penetrates the surface of the material. df-chemicals.com Inside the pores and micro-cracks, it reacts with components of the substrate, such as calcium hydroxide in concrete. df-chemicals.com This reaction forms insoluble compounds like magnesium hydroxide and calcium fluorosilicate, which physically seal the pores, creating a barrier that prevents water ingress. df-chemicals.com
Furthermore, the presence of fluorine in the compound is crucial for its waterproofing capabilities. df-chemicals.com Fluorine's low surface energy imparts hydrophobic properties to the treated surface, causing water to be repelled and preventing it from adhering to and penetrating the material. df-chemicals.com This formation of a hydrophobic layer is a key principle behind its function as a waterproofing agent. df-chemicals.com
Research indicates that treatment with this compound can significantly enhance the durability of cementitious materials by increasing their resistance to various forms of environmental attack. fengyuangroup.com The densified and less porous surface created by the chemical reactions is less susceptible to the ingress of aggressive substances. df-chemicals.com
The treatment improves resistance to chemical attacks from acids, alkalis, and salts. altaichemetal.com This is particularly valuable in industrial environments or infrastructure exposed to de-icing salts and other corrosive chemicals. df-chemicals.com By making the concrete weather-proof, it enhances the service life and helps maintain the appearance of buildings and other structures. fengyuangroup.com The protective barrier formed can also inhibit cracking and erosion of the concrete surface. bestfluoride.com
The fundamental interaction of this compound within concrete is with the hydration products of Portland cement. The most significant of these is calcium hydroxide (portlandite), which is readily available in the cement paste. The reaction can be summarized as the magnesium ions (Mg²⁺) reacting with calcium hydroxide to produce insoluble magnesium hydroxide and calcium fluorosilicate. df-chemicals.com
This interaction alters the microstructure of the cement paste. The formation of these new, dense crystalline phases within the pore structure leads to a more refined and less permeable microstructure. Studies on sulfoaluminate cement-based grouting materials have also explored the effects of magnesium fluosilicate on the hydration process and properties of the material. ascelibrary.orgresearchgate.netresearcher.life The evolution of the microstructure due to these reactions is directly linked to the observed improvements in hardness, strength, and durability. df-chemicals.com The formation of a dense network of crystals on the concrete surface acts as a formidable reinforcement. df-chemicals.com
Protective Coatings and Surface Functionalization Studies
Beyond its application in bulk cementitious materials, this compound is a component in the research and development of protective coatings designed to impart specific surface properties, such as corrosion resistance and hydrophobicity.
This compound is utilized in the formulation of protective coatings to prevent corrosion and water damage. df-chemicals.com Its anti-corrosion properties are attributed to its ability to form a stable, non-reactive barrier on the surface of a material. This barrier isolates the substrate from corrosive environmental elements. bohrium.com
The hydrophobic nature of coatings containing this compound is a direct result of the fluorine content. df-chemicals.com This property is highly desirable for preventing water ingress and the subsequent corrosion or degradation of the substrate material. Research in the broader field of protective coatings for metals like magnesium alloys often focuses on creating superhydrophobic surfaces to repel water and inhibit corrosion. mdpi.com While not solely focused on this compound, this research highlights the importance of hydrophobicity in corrosion protection, a key feature provided by this compound. The development of functional coatings often involves modifying surfaces to be less susceptible to environmental interactions, a role for which this compound is well-suited due to its chemical reactivity and the properties it imparts. df-chemicals.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | MgSiF₆ |
| Calcium Hydroxide | Ca(OH)₂ |
| Calcium Silicate Hydrate | (Variable) C-S-H |
| Calcium Fluorosilicate | CaSiF₆ |
Surface Treatment Methodologies for Ceramic and Stone Substrates
This compound is utilized in specialized surface treatment methodologies for both ceramic and stone substrates to enhance their durability, appearance, and functionality. The application techniques and underlying chemical interactions differ based on the substrate material.
For stone substrates, particularly those rich in calcium carbonate like marble and terrazzo, this compound is a key component in a process known as crystallization or vitrification. This surface treatment is designed to harden the stone and produce a high-gloss, mirror-like finish. The methodology involves applying an aqueous solution of this compound to the stone surface. A rotary machine equipped with a steel wool pad is then used to buff the area, generating friction and heat. This energy facilitates a chemical reaction between the this compound and the calcium carbonate in the stone. The reaction yields a new, complex layer of fluorosilicates on the surface that is significantly harder and less porous than the original stone, which enhances its resistance to abrasion and staining while creating a durable shine.
In the ceramics industry, this compound serves multiple roles, primarily in the formulation of glazes and the production of high-durability tiles. It functions as an effective fluxing agent during the firing process. Fluxes are critical additives in ceramic glazes as they lower the melting point of the primary glass-forming components like silica (B1680970) and alumina. By promoting liquefaction at lower temperatures, this compound facilitates the vitrification process, where the clay components fuse into a glassy, non-porous state. This results in a finished ceramic product with a durable, impervious surface. Glazes containing this compound exhibit enhanced resistance to chemical corrosion, wear, and thermal shock. Furthermore, it can modify the aesthetic properties of the glaze, contributing to glossiness and enhancing or altering color development, making it valuable in the production of decorative ceramics. It is also reportedly used as a spot solubilizer for ceramic surfaces.
The table below summarizes the surface treatment applications for these substrates.
| Substrate | Methodology | Primary Role | Resulting Surface Properties |
|---|---|---|---|
| Stone (Marble, Terrazzo) | Crystallization/Vitrification | Chemical Reactant | Increased hardness, high gloss, reduced porosity, abrasion resistance |
| Ceramics | Glaze Formulation & Firing | Fluxing Agent | Enhanced durability, chemical/wear resistance, improved gloss and color |
Catalysis and Chemical Synthesis Applications
This compound is recognized as a chemical intermediate, a substance that is formed during a multi-step reaction and is subsequently consumed in further reactions to produce the final product. General chemical literature notes its application in "Chemical Synthesis processes" and its use to manufacture other chemicals.
While specific, detailed synthetic pathways where this compound is the primary intermediate are not extensively documented in publicly available research, its role can be understood by analogy to similar compounds. For instance, in the metallurgical extraction of beryllium from the mineral beryl (B75158), the closely related compound sodium fluorosilicate is used. In that process, beryl is sintered with sodium fluorosilicate and soda to form sodium fluoroberyllate, which is a water-soluble intermediate from which beryllium hydroxide can be precipitated. This illustrates how a fluorosilicate can act as a critical reactant to break down a stable mineral and facilitate the extraction and synthesis of a target element or compound. It is plausible that this compound serves a similar function in other, more specialized synthetic processes, likely involving reactions with magnesium- or silicon-containing minerals to produce various fluoride (B91410), silicate, or magnesium compounds.
The potential for this compound to act as a catalyst has been noted, particularly for polymerization reactions. A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change. However, specific research detailing the catalytic activity of this compound in distinct reaction systems is limited.
While the broader category of magnesium-based compounds has been investigated for catalytic properties, these studies typically focus on organometallic or other complex magnesium compounds rather than this compound itself. For example, various magnesium complexes have been shown to catalyze the polymerization of ε-caprolactone and the hydrosilylation of α,β-unsaturated esters. Another study demonstrated magnesium-catalyzed polymerization of end-functionalized polymers for 3D printing applications. These examples establish the capability of the magnesium ion to participate in catalytic cycles for polymerization. The assertion that this compound specifically is a "Catalyst for Polymerization" suggests it may be used in certain industrial applications, but the precise mechanisms and the types of polymers it helps create are not well-documented in scientific literature.
Wood Preservation and Biocidal Action Mechanisms
This compound is employed as a wood preservative due to its efficacy as both a fungicide and an insecticide. Wood-destroying fungi are broadly categorized by their method of degradation into brown-rot, white-rot, and soft-rot fungi. These organisms secrete enzymes or other chemical agents that depolymerize the structural components of wood, such as cellulose (B213188) and lignin, leading to a loss of strength.
The precise biocidal mechanism of this compound is not extensively detailed in research literature, but its action can be understood within the general context of inorganic chemical preservatives. These biocides function by disrupting essential life processes in the degrading organisms. The fungicidal action likely involves the inhibition of critical extracellular enzymes that fungi use to break down wood fibers. For instance, brown-rot fungi deploy non-enzymatic chemical pathways, such as the generation of hydroxyl radicals, to initially depolymerize cellulose. An inorganic preservative like this compound can interfere with these pathways or inactivate the subsequent enzymatic processes. The fluoride and silicate ions, upon penetrating the fungal cells, may act as metabolic poisons, disrupting nutrient uptake or energy production.
Similarly, its insecticidal properties protect timber from wood-boring insects. The mechanism is likely one of toxicity upon ingestion, where the compound interferes with the insect's digestive or metabolic systems.
The application of this compound to timber provides a protective barrier against moisture, which is a primary condition for fungal decay. The formation of this protective layer is a multi-step process that leverages the compound's chemical properties and the porous nature of wood.
When an aqueous solution of this compound is applied to timber, its solubility in water allows it to dissociate into magnesium ions (Mg²⁺) and fluorosilicate ions (SiF₆²⁻). The solution penetrates the porous structure of the wood. Inside the wood, the compound reacts with moisture and other chemical constituents present in the timber. This reaction leads to the formation of a dense, silica-based layer that seals the microscopic pores and cracks within the wood structure. This physical barrier significantly reduces the ingress of water.
Furthermore, the treatment imparts a hydrophobic (water-repellent) character to the wood surface. The fluorine atoms within the fluorosilicate structure contribute to creating a surface with low energy, which effectively repels water molecules, preventing them from adhering to and penetrating the material. By creating this durable, water-resistant, and sealed surface, this compound protects the wood from the moisture necessary for fungal growth and decay.
The table below outlines the functions and mechanisms of this compound in wood preservation.
| Function | Proposed Mechanism of Action | Outcome for Timber |
|---|---|---|
| Fungicidal | Inhibition of fungal enzymes; disruption of metabolic processes. | Prevents decay from brown-rot, white-rot, and soft-rot fungi. |
| Insecticidal | Acts as a metabolic poison upon ingestion by wood-boring insects. | Protects against insect damage. |
| Protective Layer | Penetrates and reacts within wood to form a dense, silica-based seal. | Reduces water absorption by sealing pores and micro-cracks. |
| Water Repellency | Fluorine atoms create a low-energy, hydrophobic surface. | Prevents water from adhering to and penetrating the wood surface. |
Textile and Paper Industries: Functional Material Development
This compound is a subject of ongoing research in the textile and paper industries for its potential to impart valuable functional properties to consumer and industrial products. Investigations are primarily focused on its application as a mothproofing agent for natural fibers and as a water-resistant coating for paper-based materials.
Research on Mothproofing Mechanisms for Textile Fibers
Research into the application of this compound as a mothproofing agent for textiles, particularly for keratinous fibers such as wool, has focused on its ability to deter the feeding of insect larvae. The primary mechanism of action is not as a toxic insecticide but as a feeding deterrent.
When applied to textile fibers, this compound alters the taste and palatability of the wool to moth larvae, such as those of the common clothes moth (Tineola bisselliella). This makes the treated fibers an undesirable food source, leading to the starvation of the larvae and preventing damage to the textile. The treatment is valued for its potential long-term efficacy, with some applications reportedly offering protection for extended periods.
The precise chemical interaction between this compound and the keratin (B1170402) protein of wool fibers is a subject of continued investigation. It is believed that the compound adheres to the fiber surface, creating a barrier that is unappealing to the larvae. The durability of the treatment to washing and dry cleaning is a critical aspect of its research and development, aiming to ensure lasting protection throughout the lifespan of the textile product.
Table 1: Overview of Mothproofing Research on this compound
| Aspect of Research | Key Findings and Observations |
|---|---|
| Primary Mechanism | Acts as a feeding deterrent, making textile fibers unpalatable to moth larvae. |
| Target Pests | Primarily targeted at keratin-eating insects like the common clothes moth (Tineola bisselliella). |
| Affected Behavior | Larvae avoid consuming the treated fibers, leading to starvation and prevention of textile damage. |
| Durability | Investigated for long-lasting effects, though specific data on persistence through washing is limited. |
| Chemical Interaction | Believed to form a protective layer on the fiber surface that is repellent to larvae. |
Development of Water-Resistant Coatings for Paper Products
In the paper industry, this compound is explored for its utility in developing water-resistant coatings. This is particularly relevant for paper products that require enhanced durability and integrity in the presence of moisture, such as packaging materials. ncsu.edu
The principle behind its water-resistant properties lies in the formation of a hydrophobic surface on the paper. ncsu.edu The fluorine atoms within the hexafluorosilicate anion contribute to a low surface energy coating that repels water molecules. ncsu.edu When applied to paper, the compound forms a barrier that prevents water from being readily absorbed by the cellulose fibers, thus maintaining the paper's structure and strength.
Research in this area focuses on optimizing the application process to achieve a uniform and effective coating. The goal is to enhance the water resistance of paper without negatively impacting its other essential properties, such as printability and recyclability. The environmental profile of this compound is also a consideration, as industries seek more sustainable alternatives to some conventional waterproofing chemicals. ncsu.edu
Quantitative performance data, such as specific water contact angle measurements and Cobb test results for paper treated with this compound, are important metrics for evaluating the effectiveness of the coating. A higher water contact angle indicates greater hydrophobicity, while a lower Cobb value signifies less water absorption. While the theoretical basis is understood, specific and comparative data from recent research studies detailing these performance metrics for this compound coatings on paper are not widely published.
Table 2: Research Perspectives on Water-Resistant Paper Coatings
| Research Focus | Objective and Investigated Properties |
|---|---|
| Coating Formulation | Developing stable and effective aqueous solutions of this compound for paper treatment. |
| Application Methods | Investigating various coating techniques (e.g., spraying, immersion) to ensure even and durable application. |
| Performance Evaluation | Measuring key water-resistance metrics such as water contact angle and water absorption (Cobb test). |
| Substrate Compatibility | Assessing the impact of the coating on different types of paper and paperboard. |
| Functional Integrity | Ensuring that the water-resistant treatment does not compromise other necessary properties like strength and printability. |
Environmental Chemistry and Remediation Research Involving Magnesium Hexafluorosilicate
Ecotoxicological Pathways and Environmental Fate Research
The environmental behavior of magnesium hexafluorosilicate (B96646) is primarily dictated by its dissociation in aqueous environments and the subsequent fate of its constituent ions.
The mobility of these dissociation products in the environment is a key area of study:
Magnesium (Mg²⁺): As a common element in soils and natural waters, magnesium ions are generally mobile. Their transport is influenced by soil composition, pH, and the presence of other ions.
Fluoride (B91410) (F⁻): The mobility of fluoride ions in soil and water is a significant concern due to their potential toxicity at elevated concentrations. laboratorynotes.com Fluoride mobility is highly dependent on the pH of the environment and the presence of cations like calcium. In soils with high calcium content or alkaline conditions (pH > 6.5), fluoride can be immobilized through precipitation as insoluble fluoride compounds. tennantsdistribution.com
Hydrated Silica (B1680970) (SiO₂): Hydrated silica is considered to have low toxicity. industrialchemicals.gov.au Its mobility is generally low as it can exist as suspended particles or deposit in sediments.
Studies have shown that metal cations such as aluminum, iron(III), calcium, and copper(II) can compete with other ions for fluoride, influencing its speciation and mobility in aquatic systems. epa.gov
The persistence of magnesium hexafluorosilicate in the environment is linked to its hydrolysis. In aqueous systems, the parent compound is not expected to persist for long periods due to its dissociation. tennantsdistribution.com However, its dissociation products, particularly fluoride, are known to be persistent. laboratorynotes.com
A review of available safety and technical data sheets indicates a significant lack of comprehensive research on the environmental persistence and bioaccumulation of this compound itself. scbt.comgelest.comchemicalbook.comfishersci.comfishersci.ieamazonaws.com Many official documents state that data on biodegradability, bioaccumulative potential, and mobility in soil are not available. scbt.comgelest.comchemicalbook.comfishersci.comfishersci.ie This data gap highlights an area requiring further investigation to fully assess the long-term environmental impact of the compound. While the substance itself hydrolyzes, the transformation products, namely fluoride ions, are stable and can persist in the environment, becoming part of the local geochemistry. laboratorynotes.comtennantsdistribution.com
Applications in Water and Wastewater Treatment Technologies
This compound has been investigated for several applications in water and wastewater treatment, leveraging its chemical properties to remove impurities.
While more commonly associated with water fluoridation or surface hardening, hexafluorosilicate compounds can play a role in coagulation and flocculation processes. multichemexports.comdf-chemicals.com The application of this compound in this context involves its ability to interact with suspended particles. The dissociation into charged ions (Mg²⁺ and SiF₆²⁻) can help neutralize the surface charges of suspended solids, leading to their aggregation and subsequent removal through sedimentation or filtration. Research into related compounds like hexafluorosilicic acid shows it facilitates hardness reduction by reacting with calcium and magnesium ions to form insoluble precipitates, a process mechanistically similar to coagulation. df-chemicals.com
The principle of precipitating metal ions from solution is a cornerstone of heavy metal remediation. This compound can be used to remove certain metal ions from industrial wastewater. For instance, research has demonstrated a process for removing magnesium from industrial phosphoric acid by precipitating it as magnesium fluorosilicate hexahydrate (MgSiF₆·6H₂O). rasayanjournal.co.inresearchgate.net This process involves the addition of fluosilicic acid and acetone (B3395972) to the phosphoric acid, achieving a magnesium removal efficiency of about 85-86% with minimal loss of phosphorus. rasayanjournal.co.inresearchgate.net This application demonstrates the potential for targeted removal of specific cations from complex aqueous solutions. The fluoride ions released during dissociation can also react with heavy metals to form insoluble metal fluorides, aiding in their sequestration.
Sustainable Production and Life Cycle Assessment of this compound
The sustainability of chemical compounds is increasingly evaluated through their entire life cycle, from production to disposal. For this compound, there is a growing focus on more environmentally friendly production methods and circular economic principles. marketresearchintellect.com
One promising sustainable production route utilizes fluorosilicic acid (H₂SiF₆), an abundant by-product from the phosphate (B84403) fertilizer industry. frontiersin.org In this process, fluorosilicic acid reacts with magnesium oxide to form a magnesium fluorosilicate solution. After filtration and crystallization, magnesium fluorosilicate hexahydrate is produced. This method is presented as being more cost-effective and having a lower environmental impact compared to traditional routes, as it valorizes an industrial waste stream. frontiersin.org
A comprehensive life cycle assessment (LCA) specific to this compound is not widely available in the public domain. However, LCAs on magnesium compounds, in general, emphasize the significant environmental benefits of recycling. For instance, the production of recycled magnesium requires up to 90% less energy and results in substantially lower greenhouse gas emissions compared to primary production. intlmag.org While this data pertains to magnesium metal, the principle of circularity applies. Future research and industrial practices for this compound are expected to increasingly incorporate sustainability metrics and life cycle thinking, driven by both regulatory standards and market demand for greener products. marketresearchintellect.com
Minimizing Environmental Footprint of Manufacturing Processes
Research into the manufacturing of this compound (MgSiF₆) is increasingly focused on principles of green chemistry to reduce its environmental impact. growthmarketreports.com A significant area of this research involves utilizing industrial by-products as primary raw materials, thereby creating a circular economy model. One of the most prominent examples is the use of fluorosilicic acid (H₂SiF₆), a major by-product from the phosphate fertilizer industry, which would otherwise be considered industrial waste. frontiersin.orgnih.govresearchgate.net
The synthesis process, as described in research, involves reacting fluorosilicic acid with magnesium oxide (MgO). frontiersin.orgnih.gov This reaction forms a magnesium fluorosilicate solution, which is then purified, concentrated, and crystallized to produce this compound hexahydrate. This method represents a significant step towards sustainable chemical production by valorizing a waste stream and potentially reducing the reliance on raw materials like fluorite. frontiersin.org
Another approach involves the decomposition of the mineral albite in the presence of fluorite and sulfuric acid to generate a silicon-fluoride-containing gas, which is then hydrolyzed to a fluosilicic acid solution. google.com This solution subsequently reacts with magnesium oxide to form this compound. google.com The environmental footprint of such a process depends on the reaction conditions, including temperature and duration, which are optimized to maximize yield and minimize energy consumption. google.com
The trend towards more environmentally friendly manufacturing processes is a key driver in the market, pushing for the development of high-purity grades of this compound through cleaner technologies. growthmarketreports.com
Table 1: Comparison of Manufacturing Routes for this compound and Environmental Considerations
| Manufacturing Route | Raw Materials | Key Process Steps | Environmental Benefits | Research Findings Reference |
| From By-product Fluorosilicic Acid | Fluorosilicic Acid (from phosphate industry), Magnesium Oxide | Reaction of H₂SiF₆ with MgO, filtration, concentration, crystallization. | Utilizes an industrial waste by-product, reduces need for virgin raw materials. | frontiersin.orgnih.gov |
| From Albite Mineral | Albite, Fluorite, Sulfuric Acid, Magnesium Oxide | Decomposition of albite to produce silicon-fluoride gas, hydrolysis to fluosilicic acid, reaction with MgO. | Utilizes mineral resources. Process conditions can be optimized for energy efficiency. | google.com |
Waste Management and Recycling Strategies for Industrial By-products
In this process, after this compound hexahydrate is formed, it is dried and thermally decomposed. This decomposition yields magnesium fluoride (MgF₂) and silicon tetrafluoride (SiF₄) gas. frontiersin.orgnih.gov The silicon tetrafluoride gas can be captured and recycled by absorbing it in water, which can then be used again in the production cycle. frontiersin.orgnih.gov This represents a closed-loop system for the silicon component, minimizing waste.
The resulting magnesium fluoride is then reacted with concentrated sulfuric acid to produce the target product, hydrogen fluoride, and a significant by-product: magnesium sulfate (B86663) (MgSO₄). frontiersin.orgnih.gov Research indicates that the produced magnesium sulfate can be purified to a high level (at least 99.65%) and sold as a valuable by-product, thus avoiding disposal and creating an additional revenue stream. frontiersin.org This process is noted for eliminating the need for an ammonia (B1221849) recovery process, which is present in other methods, and thereby significantly reducing environmental pollution. frontiersin.org
In other industrial applications, such as the processing of waste from titanium-magnesium production, hexafluorosilicate compounds are formed and subsequently sublimated to remove silicon impurities. jeeng.netjeeng.net The silicon-containing sublimates are then hydrolyzed with ammonia to produce amorphous silicon dioxide, a marketable product. jeeng.netjeeng.net This demonstrates a broader industrial strategy of converting fluorosilicate-containing waste streams into valuable materials.
General guidelines for waste management of this compound emphasize proper disposal in accordance with local and national regulations, avoiding release into sewers or the environment. gelest.comcymitquimica.com For spills, containment with dikes or absorbents is recommended to prevent migration into waterways. gelest.com
Table 2: By-products of this compound Related Processes and Their Management
| Process By-product | Generating Step | Recycling or Management Strategy | End-Product of Recycling | Research Findings Reference |
| Silicon Tetrafluoride (SiF₄) | Thermal decomposition of this compound hexahydrate. | Absorption in water for reuse in the production cycle. | Recycled for production. | frontiersin.orgnih.gov |
| Magnesium Sulfate (MgSO₄) | Reaction of magnesium fluoride with sulfuric acid. | Purification and sale as a commercial product. | High-purity magnesium sulfate. | frontiersin.org |
| Silicon-containing sublimates | Fluoroammonium processing of titanium-magnesium production waste. | Ammonia hydrolysis. | Amorphous silicon dioxide. | jeeng.netjeeng.net |
Interdisciplinary Research in Biological and Biomedical Contexts
Mechanisms of Interaction in Dental Materials Science
In dental science, the primary interest in magnesium hexafluorosilicate (B96646) lies in its potential to prevent dental caries by promoting the remineralization of tooth enamel. This involves the controlled release of fluoride (B91410) ions and subsequent chemical interactions with the tooth structure.
The therapeutic effect of fluoride-releasing dental materials is largely dependent on their ability to release fluoride ions into the oral environment. nih.gov These ions play a critical role in the natural repair process of demineralized tooth enamel. google.com Remineralization involves the deposition of calcium and phosphate (B84403) ions, which are naturally present in saliva, back into the crystal voids of enamel that have been damaged by acid attacks. google.comnih.gov The presence of fluoride ions in this environment catalyzes this process, leading to the formation of fluorapatite, a mineral that is significantly more resistant to subsequent acid challenges than the original hydroxyapatite (B223615) of the enamel. nih.gov
Materials containing magnesium hexafluorosilicate are designed to act as a reservoir for fluoride. evitachem.comstomuniver.ru When used in dental applications, such as an impregnating liquid for enamel, the compound can interact with other agents, like a subsequent application of calcium hydroxide (B78521) suspension. This interaction leads to the formation of insoluble crystalline salts, specifically magnesium fluoride and calcium fluoride, which become embedded within a silicic acid gel. This gel matrix effectively traps the newly formed crystals within the defects of the enamel structure, providing a localized and sustained source of ions. stomuniver.ru
The rate and duration of fluoride release are crucial for a material's clinical effectiveness. Studies on various ion-releasing dental materials demonstrate a typical pattern of a high initial release, which then tapers off to a lower, more sustained level over time.
Table 1: Example of Cumulative Fluoride Release from Ion-Releasing Dental Materials Over Time
This table illustrates typical fluoride release patterns from various dental materials. The data is adapted from a study on materials including glass ionomer cements and bioactive composites.
| Time Period | EQUIA Forte HT (µg/cm²) | Cention Forte (µg/cm²) | Luminos UN (µg/cm²) | Activa (µg/cm²) |
| First 6 hours | 8.0410 | 0.0234 | Not Reported | 0.0027 |
| After 24 hours | Not Reported | 0.4412 | Not Reported | 0.0042 |
| After 48 hours | Not Reported | 9.2491 | Not Reported | 0.0055 |
| After 5 weeks | Not Reported | 12.6301 | Not Reported | 0.8706 |
Data adapted from a study on various fluoride-releasing materials to show representative release profiles. nih.gov
Treatment of demineralized enamel with hexafluorosilicate compounds induces significant changes in both the surface structure and the elemental composition of the tooth. While direct studies on this compound are limited, research on the closely related ammonium (B1175870) hexafluorosilicate provides valuable insights into the expected mechanisms.
Scanning electron microscopy (SEM) reveals that demineralized enamel typically shows exposed prism structures. nih.govresearchgate.net Following treatment with a hexafluorosilicate solution, the enamel surface becomes covered with a layer of spherical particles or precipitates. nih.govresearchgate.net In some cases, a sphere-filled membranous structure is observed after immersion in artificial saliva, suggesting ongoing mineral precipitation. researchgate.net This precipitate layer can occlude the porous enamel surface and exposed dentin tubules, creating a physical barrier against further acid attack. researchgate.net
Energy-dispersive X-ray spectrometry (EDS) analysis confirms a shift in the elemental makeup of the treated enamel surface. Key findings from studies on ammonium hexafluorosilicate, which are likely comparable to the effects of this compound, include:
Increased Fluorine (F), Magnesium (Mg), and Silicon (Si) Content : The treatment deposits these elements onto the enamel surface. nih.gov
Higher Calcium to Phosphorus (Ca/P) Ratio : A significant increase in the Ca/P ratio is observed on the treated surface compared to untreated demineralized enamel. nih.govresearchgate.net This change indicates the formation of a new mineral phase that is different from the original hydroxyapatite.
Surface-Level Concentration : The elemental changes are most pronounced at the immediate surface, with concentrations of F, Mg, and Si being significantly higher on the surface than at depths of 10-30 µm beneath it. nih.gov
Table 2: Elemental Changes in Demineralized Enamel After Hexafluorosilicate Treatment
This table summarizes the typical elemental changes observed with EDS analysis on demineralized primary tooth enamel after treatment with ammonium hexafluorosilicate (AHF) and immersion in artificial saliva, which serves as a model for hexafluorosilicate treatments in general.
| Treatment Group | Key Observation | Ca/P Ratio | Surface Elemental Changes |
| Demineralized Enamel | Exposed prism structures visible. | Lower | Baseline levels of Ca and P. |
| AHF Treated Enamel | Surface covered with spherical particles. | Significantly Higher | Significant increase in F, Na, Mg, and Si content. |
Data synthesized from findings on ammonium hexafluorosilicate. nih.govresearchgate.net
Biochemical Pathways Related to Magnesium and Fluoride Homeostasis
The biological effects of this compound are intrinsically linked to the biochemical pathways governing magnesium and fluoride in the body. Homeostasis of both ions is a complex process involving intestinal absorption, distribution to tissues, and renal excretion. physiology.orgmdpi.com
Magnesium is a vital cation for numerous biological functions, including protein synthesis, enzyme activity, and nucleic acid stability. physiology.orgnih.gov Magnesium homeostasis is tightly regulated by the interplay between intestinal absorption and renal excretion. mdpi.com Absorption occurs in the intestine via two main routes: a saturable, active transcellular transport system and a non-saturable, passive paracellular pathway. physiology.org The kidneys play a crucial role in maintaining magnesium balance by reabsorbing over 95% of the magnesium filtered by the glomeruli. frontiersin.org This reabsorption occurs along different segments of the nephron, with specific transporter proteins, such as TRPM6 (Transient Receptor Potential Melastatin 6) and SLC41A1, playing key roles in cellular magnesium transport. physiology.orgmdpi.commdpi.com
Fluoride homeostasis is also managed through absorption and excretion. Soluble fluoride salts are readily absorbed in the gastrointestinal tract. The body's burden of fluoride is tightly regulated, as imbalances can lead to pathological conditions. mdpi.com While low levels of fluoride are beneficial for bone and tooth health, excessive exposure can disrupt various biochemical pathways, primarily through the induction of oxidative stress. bohrium.com High fluoride concentrations can lead to an overproduction of reactive oxygen species (ROS), causing lipid peroxidation and DNA damage. bohrium.com Furthermore, fluoride has been shown to interfere with key signaling pathways, such as the MAPK (mitogen-activated protein kinase) pathway, which is essential for regulating cell growth and apoptosis. plos.orgnih.gov
Future Research Directions and Emerging Paradigms in Magnesium Hexafluorosilicate Chemistry
Nanomaterials and Composite Development Based on Magnesium Hexafluorosilicate (B96646)
The development of advanced materials is a primary frontier for future magnesium hexafluorosilicate research. While the compound is well-established as a surface hardener for concrete, its potential as a component in more sophisticated composites and nanomaterials is an emerging area of investigation. High-purity, submicron, and nanopowder forms of this compound are being considered for new applications. atamanchemicals.com
Future research will likely focus on several key areas:
Cementitious Nanocomposites: this compound's primary role is reacting with calcium hydroxide (B78521) in cement to form a dense, protective layer. df-chemicals.comdf-chemicals.com Research is moving towards its incorporation into cementitious nanocomposites. Studies show that as a surface treatment, it can reduce the macro and capillary pores while slightly increasing the volume of micropores, thereby enhancing surface durability. rsc.org The development of self-healing cementitious composites has explored the use of this compound within microcapsules, although initial findings suggest it has a poorer performance as a curing agent compared to its sodium equivalent. researchgate.netmdpi.com Future work will aim to optimize these systems, potentially by combining MgSiF₆ with other reactive nanomaterials to improve healing efficiency and mechanical properties.
Polymer-Matrix Composites: The use of this compound as a functional filler in polymer composites is a largely unexplored domain. Research is anticipated to investigate how its incorporation can improve the flame retardancy, thermal conductivity, and mechanical properties of various resins. fengyuangroup.com
Hybrid Organic-Inorganic Coatings: There is significant potential in developing hybrid coating systems that combine the properties of organic polymers with the hardness and chemical resistance imparted by this compound. mdpi.comresearchgate.net These coatings could offer superior protection for substrates ranging from concrete to wood and metals. atamanchemicals.comatamanchemicals.com
Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring
A deeper understanding of the reaction mechanisms of this compound is crucial for optimizing its performance and developing new applications. Advanced spectroscopic and imaging techniques are becoming indispensable for the in situ monitoring of these processes, particularly within complex matrices like hydrating cement.
Key techniques guiding future research include:
X-ray Diffraction (XRD): This technique is fundamental for confirming the crystal structure of this compound and its reaction products. Recent studies have used XRD to quantify the phase changes in hardened cement pastes after treatment, tracking the consumption of calcium hydroxide and the formation of new silicate (B1173343) and fluoride (B91410) phases. researchgate.netsbt-durabi.org The use of in situ XRD, as demonstrated in the synthesis of related compounds like MgSi(OH,F)₆·2H₂O, represents a major future direction for observing real-time structural transformations during curing and degradation processes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to validate the chemical structure of the compound, with characteristic peaks for Si-F and O-H vibrations confirming its hexahydrate form. In material applications, FTIR allows researchers to analyze the chemical changes in cement, identifying the reduction in Ca(OH)₂ and the increase in calcium-silicate-hydrate (C-S-H) gels. researchgate.netresearchgate.net Future studies will increasingly employ in situ FTIR to monitor the kinetics of these hydration and hardening reactions. researchgate.net
Electron Microscopy (SEM/EDX): Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray Spectroscopy (EDX) provides critical insights into the morphology and elemental composition of the surface layers formed by this compound treatment. researchgate.net This allows for a visual and chemical understanding of how the compound seals pores and integrates into the cement matrix.
Electron Paramagnetic Resonance (EPR): EPR spectroscopy has been successfully used to conduct group-theoretical studies of structural phase transitions in this compound crystals, revealing how the symmetry and parameters of the structure change with temperature. researchgate.net
Table 1: Spectroscopic and Diffraction Techniques in this compound Research
| Technique | Application | Key Research Findings | Future Direction |
|---|---|---|---|
| X-ray Diffraction (XRD) | Crystal structure confirmation; Phase analysis of cement reaction products. | Confirms hexagonal crystal structure; Quantifies reduction of Ca(OH)₂ and formation of C-S-H and CaF₂. researchgate.net | In situ monitoring of crystallization and reaction kinetics in real-time. |
| FTIR Spectroscopy | Validation of hydrate (B1144303) form; Analysis of chemical bond changes. | Identifies Si-F stretching (~740 cm⁻¹) and O-H vibrations (~3400 cm⁻¹); Tracks formation of silicate gels. researchgate.net | Time-resolved in situ studies of hydration mechanisms. researchgate.net |
| SEM/EDX | Morphological and elemental analysis of treated surfaces. | Visualizes pore-filling and formation of dense surface layers on concrete. researchgate.netresearchgate.net | High-resolution imaging of nanocomposite interfaces. |
| EPR Spectroscopy | Study of structural phase transitions and crystal symmetry. | Revealed a second-order structural phase transition at 370 K in MgSiF₆·6H₂O crystals. researchgate.net | Probing local atomic environments in doped or modified MgSiF₆ systems. |
Computational Chemistry for Predictive Modeling of Novel Functionalities
Computational chemistry is emerging as a powerful tool to accelerate the discovery and design of new materials based on this compound, moving beyond trial-and-error experimentation. By modeling materials at the atomic level, researchers can predict structures, properties, and reactivity, guiding laboratory synthesis efforts.
Density Functional Theory (DFT): DFT is a cornerstone of computational materials science. While direct, extensive DFT studies on this compound are still growing, research on analogous systems provides a clear template for future work. DFT has been used to calculate isotope fractionation factors in hexaaquamagnesium salts, investigate the stability of magnesium surfaces, and study the electronic structure and acidity of magnesium-carboxylate complexes. researchgate.netresearchgate.netnih.gov Such approaches can be applied to predict the electronic properties, surface reactivity, and interaction energies of this compound with various substrates and additives, optimizing its function as a hardener or corrosion inhibitor.
Ab Initio Crystal Structure Prediction (CSP): A significant emerging paradigm is the use of ab initio methods to predict stable crystal structures from chemical composition alone. nih.govarxiv.org Evolutionary algorithms, which "mate" and "mutate" potential crystal structures to find the one with the lowest lattice enthalpy, have shown remarkable success. uspex-team.org This methodology is particularly relevant for discovering novel polymorphs or hydrates of this compound that may possess unique properties. Research has already validated this approach for the broader hexafluorosilicate (SIFSIX) family of materials, indicating its high potential for predicting new, synthesizable MgSiF₆-based structures. researchgate.net
The combination of these computational tools will enable a predictive approach to designing novel functionalities, such as identifying the optimal dopants to enhance hardness or predicting the most stable composite structures for specific applications.
Investigation of Synergistic Effects in Hybrid Material Systems
Future research will increasingly focus on hybrid systems where this compound is combined with other chemical agents to produce synergistic effects—where the combined performance exceeds the sum of the individual components. This approach is particularly promising for enhancing the properties of construction materials and protective coatings.
Hybrid Concrete Admixtures: While this compound is an effective concrete hardener, its performance can be enhanced by other agents. Studies on the related sodium fluorosilicate have shown a strong synergistic effect when combined with sodium silicate (waterglass), generating more gel products and a denser surface than either agent used alone. researchgate.neticevirtuallibrary.com Similar investigations are a logical next step for this compound, exploring its combination with pozzolanic materials (like silica (B1680970) fume or fly ash) and other silicates to create superior hardening and waterproofing systems. researchgate.net
Corrosion Inhibition Systems: A patent for corrosion inhibitors has described synergistic compositions containing defined ratios of water-soluble magnesium and calcium salts with a silicate. google.com This suggests a promising research avenue for developing advanced anti-corrosion treatments where this compound acts in concert with other ions to form a more robust protective film.
Organic-Inorganic Hybrid Coatings: Research into coatings on magnesium alloys has demonstrated a synergistic effect between an inorganic plasma electrolytic oxidation (PEO) layer and an organic inhibitor. nih.govnih.gov This provides a model for future hybrid coatings based on this compound, where an organic topcoat could improve flexibility and adhesion while the inorganic base layer provides hardness and chemical resistance.
Policy and Regulatory Research in Chemical Stewardship and Innovation
As the applications of this compound expand, research into its health and environmental profiles becomes essential to ensure responsible chemical stewardship and to inform innovation. This research is critical for navigating the global regulatory landscape and building public trust.
Regulatory Classification and Compliance: this compound is subject to various national and international regulations. It is listed on inventories such as the European Inventory of Existing Commercial Chemical Substances (EINECS) and the US Toxic Substances Control Act (TSCA). df-chemicals.com In Australia, it is classified as a Schedule 6 poison, meaning it has a moderate potential for causing harm that can be reduced through strong warnings and specific packaging. [12 from the first search] It is also classified under the Globally Harmonized System (GHS) as "Acute Toxicity 3," with the hazard statement "Toxic if swallowed." [12 from the first search] Ongoing research is needed to refine these classifications and to ensure that emerging applications (e.g., in nanomaterials) are covered by existing or new regulatory frameworks.
Human Health and Environmental Risk Assessment: Regulatory bodies rely on comprehensive toxicological data. The Australian Industrial Chemicals Introduction Scheme (AICIS) assessment notes that the toxicity of this compound is primarily driven by the effects of the fluoride ion after dissociation in water. [12 from the first search] Future research must continue to evaluate its toxicological profile, especially for new forms like nanoparticles or its use in consumer products, to establish safe exposure limits and handling procedures. Market analyses indicate that evolving environmental mandates, particularly in regions like the European Union, are already shaping business decisions and driving the need for sustainable practices. [18 from the first search]
Informing Innovation through Stewardship: Proactive research into the life cycle assessment, environmental fate, and potential health impacts of new this compound-based composites and materials will be crucial. This stewardship-focused research will not only ensure regulatory compliance but also guide innovation towards developing more sustainable and safer products.
Q & A
Q. What are the established methods for synthesizing magnesium hexafluorosilicate hexahydrate, and what critical parameters govern its purity?
this compound hexahydrate (MgSiF₆·6H₂O) is synthesized by neutralizing fluorosilicic acid (H₂SiF₆) with magnesium carbonate (MgCO₃). Key steps include:
- Reacting fluorosilicic acid (20–22°Bé) with a MgCO₃ suspension at pH 3–3.
- Filtering to remove impurities (e.g., sulfates).
- Concentrating the filtrate via evaporation, followed by cooling crystallization and drying . Critical parameters :
- pH control during neutralization to avoid impurities.
- Temperature during evaporation (affects crystal size and hydration state).
- Use of high-purity reagents to minimize contamination (e.g., <0.5% impurities) .
| Synthesis Parameters | Optimal Range |
|---|---|
| Fluorosilicic acid concentration | 20–22°Bé |
| Neutralization pH | 3–4 |
| Drying temperature | 40–60°C (to retain hexahydrate form) |
Q. How can this compound be identified and distinguished from related fluorosilicates?
- X-ray diffraction (XRD) : Compare lattice parameters with reference data (e.g., molecular volume ~274.48 g/mol for MgSiF₆·6H₂O) .
- Thermogravimetric analysis (TGA) : Dehydration steps at 120°C confirm hexahydrate structure .
- 19F NMR spectroscopy : Detects SiF₆²⁻ symmetry (no splitting under neutral pH) and rules out intermediates like SiF₅⁻ (observed only below pH 3.5) .
Q. What are the stability and storage conditions for this compound in laboratory settings?
- Thermal stability : Decomposes above 120°C; avoid prolonged exposure to heat .
- Chemical stability : Stable under ambient conditions but may hydrolyze in acidic environments (pH <3.5) to form SiF₅⁻ intermediates .
- Storage : Keep in airtight containers in well-ventilated areas to prevent moisture absorption and dust formation .
Advanced Research Questions
Q. How can this compound be incorporated into metal-organic frameworks (MOFs) for gas separation, and what design principles optimize selectivity?
MgSiF₆-based MOFs exploit hexafluorosilicate linkers to create pore environments with high acetylene/ethylene selectivity. Design considerations include:
- Pore size tuning : Adjust organic linker length to match target gas molecule dimensions (e.g., 4.8 Å pores for acetylene capture) .
- Host-guest interactions : Utilize SiF₆²⁻ anions to polarize pore walls, enhancing acetylene binding via dipole interactions .
- Validation : Neutron diffraction confirms acetylene alignment within pores, while breakthrough curves validate selectivity (39.7–44.8 for C₂H₂/C₂H₄) .
| MOF Performance Metrics | Values |
|---|---|
| Acetylene adsorption capacity | 2.1 mmol/g (0.025 bar) |
| Selectivity (C₂H₂/C₂H₄) | 39.7–44.8 |
| Regenerability | >10 cycles without degradation |
Q. What experimental approaches resolve contradictions in hexafluorosilicate hydrolysis mechanisms under varying pH conditions?
Conflicting reports on hydrolysis intermediates are addressed via:
- 19F NMR spectroscopy : Identifies SiF₅⁻ as the sole intermediate below pH 3.5, with no detectable species at pH >4 .
- pH-stat titration : Monitors fluoride release kinetics, revealing silica oligomerization above pH 4 obscures equilibrium constants .
- Buffer compatibility testing : Phosphate/citrate buffers fail to stabilize pH during hydrolysis, leading to misinterpretation of enzyme inhibition (e.g., acetylcholinesterase) due to pH shifts rather than SiF₅⁻ toxicity .
Q. What advanced analytical methods ensure accurate quantification of this compound in complex matrices?
- Ion chromatography (IC) : Quantify SiF₆²⁻ using anion-exchange columns (e.g., AS-18) with suppressed conductivity detection. Calibrate with certified standards (e.g., 98% purity MgSiF₆·6H₂O) .
- Gravimetric analysis : Precise weighing (class A balances) after drying at 105°C to constant mass .
- Inductively coupled plasma optical emission spectroscopy (ICP-OES) : Detect Mg²⁺ and Si⁴⁺ to cross-validate stoichiometry .
| Analytical Method | Detection Limit | Precision (RSD) |
|---|---|---|
| Ion chromatography | 0.1 ppm (SiF₆²⁻) | <2% |
| Gravimetric | 0.5% (mass loss) | <1% |
| ICP-OES | 0.01 ppm (Mg²⁺) | <3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
